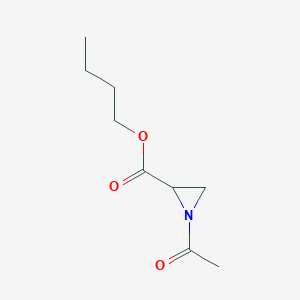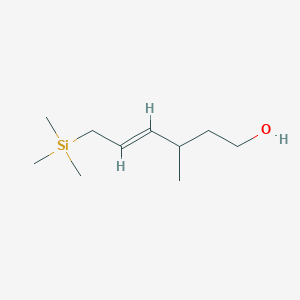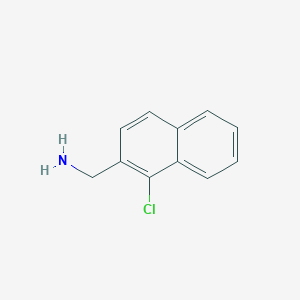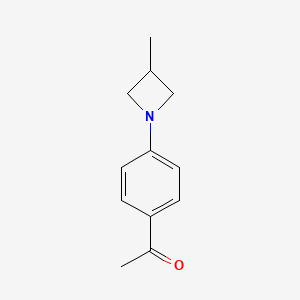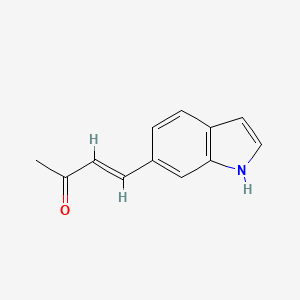
4-(1H-Indol-6-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Indol-6-yl)but-3-en-2-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety attached to a butenone chain, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-6-yl)but-3-en-2-one typically involves the reaction of indole derivatives with appropriate butenone precursors. One common method is the condensation reaction between indole-6-carboxaldehyde and a suitable butenone under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, and it often requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Indol-6-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1H-Indol-6-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-Indol-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Indol-3-yl)but-3-en-2-one
- 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one
- 4-(1H-Indol-3-yl)butan-2-one
Uniqueness
4-(1H-Indol-6-yl)but-3-en-2-one is unique due to the position of the indole attachment at the 6-position, which can influence its reactivity and biological activity compared to other indole derivatives. This structural variation can lead to different interactions with biological targets and distinct chemical properties.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(E)-4-(1H-indol-6-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11NO/c1-9(14)2-3-10-4-5-11-6-7-13-12(11)8-10/h2-8,13H,1H3/b3-2+ |
InChI-Schlüssel |
HCEGIXNDCJEVTE-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=CN2 |
Kanonische SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



